molecular formula C12H12F3NO B4737543 N-cyclopentyl-2,3,4-trifluorobenzamide

N-cyclopentyl-2,3,4-trifluorobenzamide

Cat. No.: B4737543
M. Wt: 243.22 g/mol
InChI Key: WBTHAQSBQKNJMR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,3,4-trifluorobenzamide is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and three fluorine atoms at the 2-, 3-, and 4-positions of the benzoyl ring.

Key structural attributes:

  • Fluorine substitution: Electron-withdrawing trifluoro configuration enhances stability and influences electronic properties.

Properties

IUPAC Name

N-cyclopentyl-2,3,4-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-9-6-5-8(10(14)11(9)15)12(17)16-7-3-1-2-4-7/h5-7H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTHAQSBQKNJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,3,4-trifluorobenzamide typically involves the reaction of 2,3,4-trifluorobenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamide Derivatives

(a) N-cyclopentyl-2,4-difluorobenzamide (CAS 948772-19-8)
  • Structure : Differs by one fewer fluorine (2,4-difluoro vs. 2,3,4-trifluoro).
  • Molecular formula: C₁₂H₁₃F₂NO (MW: 225.23) .
  • Implications : Reduced fluorine content may lower electronegativity and alter binding affinity compared to the trifluoro analog.
(b) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structure : Features a trifluoromethyl group at the 2-position and a methoxyisopropyl-substituted phenyl group on the amide nitrogen.
  • Use : Agricultural fungicide .
  • Comparison : The trifluoromethyl group in flutolanil enhances hydrophobicity, while the trifluoro configuration in the target compound may prioritize electronic effects over steric bulk.
(c) EU Patent Compounds (EP 3 532 474 B1)
  • Examples: N-(2-Chlor-4-fluorophenyl)-...-benzamide N-(2-Cyano-4-fluorophenyl)-...-benzamide
  • Structure : Incorporate fused triazolo-oxazine rings and trifluoropropoxy groups.
  • Implications : These complex heterocycles likely target enzymatic pathways (e.g., kinase inhibition), whereas the simpler trifluorobenzamide structure may prioritize metabolic stability .

Substituent Variations on the Amide Nitrogen

(a) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structure : Cyclopropane carboxamide with a chlorophenyl and tetrahydrofuran substituent.
  • Use : Fungicide .
  • Comparison : The cyclopentyl group in the target compound offers greater conformational flexibility than cyprofuram’s rigid furan and cyclopropane motifs.
(b) Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)
  • Structure : Triazine core with alkylamine substituents.
  • Use : Herbicide .
  • Comparison : The benzamide scaffold in the target compound may enable different modes of action compared to triazine-based herbicides.

Heterocyclic and Sulfur-Containing Analogs

(a) N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
  • Structure: Thieno-pyrazol ring fused with a trifluoromethyl benzamide.
  • Implications : Sulfur-containing heterocycles often enhance binding to metalloenzymes or redox-active targets, a property absent in the fully aromatic target compound .
(b) 5-chloranyl-2-methoxy-N-[5-[2-[(3-methylphenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
  • Structure : Thiadiazole core with sulfanyl and chlorinated benzamide groups.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Fluorine Substituents Key Substituents Primary Use
N-cyclopentyl-2,3,4-trifluorobenzamide C₁₂H₁₃F₃NO ~252.23 (calc.) 2,3,4-trifluoro Cyclopentyl amide Not specified
N-cyclopentyl-2,4-difluorobenzamide C₁₂H₁₃F₂NO 225.23 2,4-difluoro Cyclopentyl amide Not specified
Flutolanil C₁₇H₁₆F₃NO₂ 323.31 2-trifluoromethyl Methoxyisopropyl phenyl Fungicide
Cyprofuram C₁₄H₁₃ClNO₂ 262.71 None Chlorophenyl, tetrahydrofuran Fungicide

Key Research Findings

  • Fluorine Impact: Trifluoro substitution increases electronegativity and metabolic stability compared to mono- or difluoro analogs .
  • Cyclopentyl vs. Aryl Groups : The cyclopentyl moiety balances lipophilicity and flexibility, unlike rigid aryl or heterocyclic groups in pesticidal analogs .
  • Heterocyclic Complexity : Compounds with fused rings (e.g., triazolo-oxazine) likely target specific enzymes, whereas simpler benzamides may act through broader mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-2,3,4-trifluorobenzamide
Reactant of Route 2
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N-cyclopentyl-2,3,4-trifluorobenzamide

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